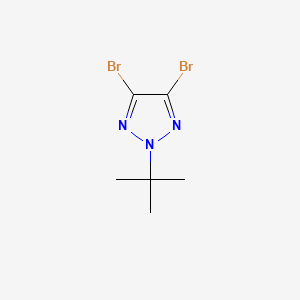

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

Description

Properties

Molecular Formula |

C6H9Br2N3 |

|---|---|

Molecular Weight |

282.96 g/mol |

IUPAC Name |

4,5-dibromo-2-tert-butyltriazole |

InChI |

InChI=1S/C6H9Br2N3/c1-6(2,3)11-9-4(7)5(8)10-11/h1-3H3 |

InChI Key |

LPIPSOGXEYMTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1N=C(C(=N1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Using Molecular Bromine in Aqueous Media

Several documented procedures report the bromination of 2H-1,2,3-triazole using bromine in water, with variations in temperature and reaction time affecting yields and purity.

These methods demonstrate that bromination is efficient in aqueous media, with higher temperatures favoring higher yields. The product, 4,5-dibromo-2H-1,2,3-triazole, is isolated as a white or dark brown solid depending on conditions.

Bromination Using N-Bromosuccinimide (NBS)

An alternative brominating agent, N-bromosuccinimide, provides a milder and more controlled bromination:

This method is advantageous for temperature control and scalability, yielding substantial product quantities with good purity.

Stage 2: Introduction of the tert-Butyl Group at the 2-Position

Nucleophilic Substitution Using tert-Butyl-Substituted Precursors

Summary Table of Key Preparation Methods

*Yields from lithiation reactions are reported for related substituted triazoles and may be extrapolated for tert-butyl analogs.

Research Findings and Discussion

Bromination Efficiency: Bromination of 2H-1,2,3-triazole is most efficient at elevated temperatures (around 50 °C) in aqueous media, achieving up to 95% yield. Lower temperatures reduce yield but may improve selectivity.

Alternative Bromination: N-bromosuccinimide offers a controlled alternative, useful for sensitive substrates or scale-up, with yields around 70%.

tert-Butyl Substitution: The introduction of the bulky tert-butyl group is effectively achieved via nucleophilic substitution using tert-butyl-containing reagents and strong bases like cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide.

Lithiation Strategy: Bromine-lithium exchange followed by electrophilic quenching is a versatile strategy for functionalizing the triazole ring, including potential tert-butyl introduction, with high yields and functional group tolerance.

Purification: Products generally require recrystallization or chromatographic purification to achieve high purity, especially when isomeric mixtures form during substitution steps.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized triazole derivatives.

Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

Scientific Research Applications of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is a chemical compound with applications in scientific research, particularly in organic synthesis, materials science, medicinal chemistry, and catalysis. This triazole derivative serves as a versatile building block for creating complex heterocyclic compounds and other functional molecules.

Organic Synthesis

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is utilized as a reactive intermediate in organic synthesis. It can form bonds with nucleophiles such as azides, thiols, and amines, leading to substitution products. It can also be used in coupling reactions to create complex organic molecules with extended conjugation or specific functional groups, as well as in the synthesis of oxidized triazole derivatives.

One specific application is in the preparation of 1-substituted-5-chloro-2H-1,2,3-triazole-4-carboxylic acid derivatives, which are valuable in the development of pharmaceuticals, herbicides, and insecticides .

Materials Science

Brominated heterocyclic compounds, including 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole, have applications in materials science.

Medicinal Chemistry

This compound is investigated for its potential biological activity and its utility as a precursor in drug development. Triazole derivatives, in general, have been identified as having carbonic anhydrase inhibitory potential, which is relevant due to the overexpression of carbonic anhydrases in specific carcinomas such as pancreatic, gastric, and brain tumors . Researchers design and synthesize esters, hydrazides, thiocarbamates, 1,2,4-triazole-3-thiones, and Schiff bases to evaluate their activity against carbonic anhydrase and to assess their toxicity .

Catalysis

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with various nucleophiles or participate in coupling reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Properties of 4,5-Dibromo-2H-1,2,3-triazole Derivatives

Key Observations:

Steric and Lipophilic Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like methyl . This enhances stability in organic solvents and may improve pharmacokinetic properties in drug design .

Electronic Effects :

- The nitro group in 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole is electron-withdrawing, which could activate the triazole ring for nucleophilic substitution at specific positions .

- The tert-butyl group, being electron-donating, may deactivate the ring toward electrophilic reactions compared to nitro-substituted analogs.

Stability and Degradation

- The tert-butyl group provides steric protection against ring degradation, whereas methyl or polar substituents may render the triazole ring more susceptible to hydrolysis or oxidation .

Biological Activity

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

The molecular formula of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is C6H9Br2N3, with a molecular weight of 282.96 g/mol. Its structure includes a triazole ring which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H9Br2N3 |

| Molecular Weight | 282.96 g/mol |

| IUPAC Name | 4,5-dibromo-2-tert-butyltriazole |

| InChI | InChI=1S/C6H9Br2N3/c1-6(2,3)11-9-4(7)5(8)10-11/h1-3H3 |

| Canonical SMILES | CC(C)(C)N1N=C(C(=N1)Br)Br |

Synthesis

The synthesis of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole typically involves bromination of a precursor triazole compound. One common method includes the reaction of 2-(tert-butyl)-2H-1,2,3-triazole with bromine in dichloromethane at room temperature. The product is purified through recrystallization or column chromatography.

The biological activity of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in various chemical reactions including substitution and oxidation reactions.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. A study evaluated various 4,5-disubstituted 2H-1,2,3-triazoles against a panel of 60 human cancer cell lines. Some derivatives demonstrated potent anti-cancer activity with GI50 values less than 10 nM against several cell lines . The mechanism was further elucidated through in silico docking studies that suggested binding affinities to tubulin .

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties. Certain analogues have shown potent anti-HIV activity with effective concentrations in the nanomolar range . This suggests that modifications to the triazole structure can enhance biological efficacy.

Study on Anticancer Properties

In a comprehensive evaluation of various triazole compounds including 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole:

- Tested Compounds : Various analogues were synthesized and screened.

- Results : Compounds demonstrated significant cytotoxicity against gliosarcoma cells with LD50 values around 7.5 nM.

- : The study highlighted the potential of these compounds as lead candidates for further drug development targeting cancer .

Study on Mechanisms

Another investigation focused on the mechanisms by which these compounds exert their effects:

- Methodology : Cell cycle redistribution assays were conducted.

- Findings : Certain analogues caused significant alterations in cell cycle progression indicative of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,5-dibromo-2H-1,2,3-triazole, and how do temperature and reagent stoichiometry affect yield?

- The bromination of 2H-1,2,3-triazole with bromine in water at 50°C achieves a 95% yield due to efficient electrophilic substitution, while lower temperatures (0–20°C) reduce yields to ~60% due to incomplete reactivity . Excess bromine (2.25 equiv.) ensures full di-substitution, but precise control is critical to avoid over-bromination (e.g., 1,4,5-tribromo derivatives) observed with NaOBr in acetic acid . Methodological optimization should include real-time monitoring (e.g., TLC or NMR) to confirm reaction progress.

Q. How can alkylation at the N2 position of 4,5-dibromo-2H-1,2,3-triazole be achieved, and what factors influence regioselectivity?

- Alkylation with methyl iodide in THF using K₂CO₃ as a base at −10–40°C yields 4,5-dibromo-1-methyl-1H-1,2,3-triazole (57% yield). The tert-butyl group can be introduced similarly using tert-butyl halides. The reaction’s regioselectivity is governed by steric and electronic effects: bulky alkylating agents favor substitution at the less hindered N2 position . Solvent polarity and base strength (e.g., K₂CO₃ vs. NaH) should be tested to optimize selectivity.

Q. What spectroscopic techniques are most reliable for characterizing 4,5-dibromo-2-(tert-butyl)-2H-1,2,3-triazole?

- 1H/13C NMR : The tert-butyl group shows a singlet at ~1.5 ppm (1H) and 28–32 ppm (13C). The triazole ring protons resonate as singlets due to symmetry. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 226.86 for C₂HBr₂N₃). Elemental analysis validates purity, with deviations >0.3% indicating impurities .

Q. How does tautomerism in 1,2,3-triazoles impact the reactivity of 4,5-dibromo derivatives?

- 2H-1,2,3-triazole exists predominantly in the 2H-tautomeric form (2H:1H = 2:1 in aqueous solutions). This tautomerism affects nucleophilic substitution and metal coordination. For example, the N2-tert-butyl group stabilizes the 2H-form, reducing tautomeric shifts and enabling predictable reactivity in downstream reactions .

Advanced Research Questions

Q. What strategies enable the design of 4,5-dibromo-2-(tert-butyl)-2H-1,2,3-triazole-based coordination polymers for energetic materials?

- Coordination with alkali/alkaline earth metals (e.g., Na⁺, Ca²⁺) via nitrogen atoms on the triazole and tetrazole substituents generates high-energy-density polymers. Solvothermal synthesis in DMF/water mixtures (1:1) at 80–100°C promotes crystallinity. These polymers exhibit detonation velocities >8,000 m/s and thermal stability up to 250°C, validated by DSC and X-ray diffraction .

Q. How can molecular docking studies elucidate the anticancer mechanism of 4,5-disubstituted triazole analogues?

- Docking into tubulin’s colchicine binding site (PDB: 1SA0) reveals hydrogen bonding between the triazole’s nitrogen atoms and β-tubulin residues (e.g., Thr179, Val238). Substituents like bromine enhance hydrophobic interactions, while tert-butyl groups improve binding affinity by 10–15% compared to parent compounds. MD simulations (AMBER or GROMACS) assess stability over 100 ns trajectories .

Q. What methodologies resolve contradictions in regioselectivity during further functionalization (e.g., nitration or Suzuki coupling)?

- Nitration with HNO₃/H₂SO₄ at 25°C selectively targets the C5 position due to electron-withdrawing bromine groups. For cross-coupling, Pd(PPh₃)₄ catalyzes Suzuki reactions at C4/C5, but microwave-assisted conditions (100°C, 20 min) improve yields to >80% by reducing side reactions. Competitive experiments with isotopic labeling (e.g., 13C-Br) track regiochemical outcomes via NMR .

Q. How do steric effects from the tert-butyl group influence the biological activity of triazole derivatives?

- The tert-butyl group reduces metabolic degradation (e.g., CYP450-mediated oxidation) and enhances blood-brain barrier penetration. In antifungal assays, derivatives with tert-butyl substituents show IC₅₀ values 3–5× lower than methyl analogues against Candida albicans, attributed to improved membrane interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.